Butylphthalide metabolite M5-2
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Overview
Description
Butylphthalide metabolite M5-2, also known as NBP-11-oic acid, is a significant metabolite of 3-n-butylphthalide (NBP). NBP is a cardiovascular drug widely used for the treatment of cerebral ischemia. The metabolite M5-2 is formed through the extensive metabolism of NBP in the human body, primarily involving hydroxylation and further oxidation processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of butylphthalide metabolite M5-2 involves the biotransformation of 3-n-butylphthalide. This process is catalyzed by multiple enzymes, including cytochrome P450 isoforms, alcohol dehydrogenase, and aldehyde dehydrogenase . The primary metabolic pathways include hydroxylation on the alkyl side chain, particularly at the 3-, ω-1-, and ω-carbons, followed by further oxidation and conjugation .
Industrial Production Methods
Industrial production of this compound is typically achieved through microbial biotransformation. Microorganisms such as Cunninghamella blakesleana are used to obtain reference standards of the metabolite . This method ensures the efficient and scalable production of the compound for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Butylphthalide metabolite M5-2 undergoes various chemical reactions, including:
Oxidation: The primary metabolic pathway involves the oxidation of the alkyl side chain.
Hydroxylation: Hydroxylation occurs at specific positions on the alkyl side chain, particularly at the 3-, ω-1-, and ω-carbons.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Cytochrome P450 isoforms: These enzymes catalyze the hydroxylation reactions.
Alcohol dehydrogenase and aldehyde dehydrogenase: These enzymes facilitate the oxidation processes.
Major Products Formed
The major products formed from these reactions include:
NBP-11-oic acid (M5-2): The primary metabolite.
Glucuronide conjugates of M5-2: Formed through further conjugation reactions.
Scientific Research Applications
Butylphthalide metabolite M5-2 has several scientific research applications, including:
Chemistry: Used as a reference standard in the study of NBP metabolism and pharmacokinetics.
Biology: Investigated for its role in the metabolic pathways of NBP and its interactions with various enzymes.
Medicine: Studied for its potential neuroprotective effects and its role in the treatment of cerebral ischemia.
Industry: Utilized in the production of pharmaceutical formulations containing NBP and its metabolites.
Mechanism of Action
The mechanism of action of butylphthalide metabolite M5-2 involves its interaction with multiple enzymes and molecular targets. The primary pathways include:
Cytochrome P450 isoforms: These enzymes catalyze the hydroxylation reactions, leading to the formation of M5-2.
Alcohol dehydrogenase and aldehyde dehydrogenase: These enzymes facilitate the oxidation processes, contributing to the formation of M5-2.
β-oxidation: M5-2 undergoes β-oxidation to yield phthalide-3-acetic acid in rat liver homogenate.
Comparison with Similar Compounds
Butylphthalide metabolite M5-2 can be compared with other similar compounds, such as:
10-Keto-NBP (M2): Another major metabolite of NBP, formed through oxidation.
3-Hydroxy-NBP (M3-1): Formed through hydroxylation at the 3-position.
10-Hydroxy-NBP (M3-2): Formed through hydroxylation at the 10-position.
The uniqueness of this compound lies in its specific metabolic pathways and its role as a major circulating metabolite with significant pharmacokinetic properties .
Properties
CAS No. |
1485081-25-1 |
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Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
4-(3-oxo-1H-2-benzofuran-1-yl)butanoic acid |
InChI |
InChI=1S/C12H12O4/c13-11(14)7-3-6-10-8-4-1-2-5-9(8)12(15)16-10/h1-2,4-5,10H,3,6-7H2,(H,13,14) |
InChI Key |
ZNPCTSQOTVUABI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)CCCC(=O)O |
Origin of Product |
United States |
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